molecular formula C15H13N3OS B2958216 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 339278-40-9

2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile

Cat. No.: B2958216
CAS No.: 339278-40-9
M. Wt: 283.35
InChI Key: RGMHBPKXMIESIM-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile belongs to a class of pyrimidine derivatives featuring a sulfanylacetonitrile moiety and a substituted styryl group.

  • Core structure: A pyrimidine ring substituted at the 4-position with a 4-methoxystyryl group (a styrene derivative with a para-methoxy substituent) and at the 2-position with a sulfanylacetonitrile group.

Properties

IUPAC Name

2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-14-6-3-12(4-7-14)2-5-13-8-10-17-15(18-13)20-11-9-16/h2-8,10H,11H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMHBPKXMIESIM-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile typically involves the reaction of 4-(4-methoxystyryl)-2-pyrimidinethiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxystyryl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxystyryl group in the target compound (electron-donating methoxy) contrasts with the thienylvinyl (electron-rich thiophene) in CAS 339278-43-2 and the electron-withdrawing chlorine in CAS 477865-18-2. These differences influence electronic properties and reactivity .

For example, tozasertib’s antineoplastic activity is linked to its piperazinyl and pyrazoleamino groups, suggesting that substituent choice critically determines biological targeting .

Physicochemical Properties :

  • Solubility : The methoxystyryl group may improve solubility in polar solvents compared to thienyl or furan derivatives.
  • Stability : Sulfanylacetonitrile moieties are prone to hydrolysis, but steric protection from bulky substituents (e.g., styryl) could enhance stability .

Biological Activity

The compound 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile represents a novel chemical entity with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with a methoxystyryl group and a sulfanyl group linked to an acetonitrile moiety. This unique structure suggests potential interactions with biological targets that may influence various physiological processes.

Research indicates that compounds similar to this compound exhibit monoacylglycerol acyltransferase (MGAT) inhibitory activity. MGAT plays a crucial role in lipid metabolism, particularly in the synthesis of triglycerides from monoacylglycerol and acyl-CoA. Inhibition of MGAT may lead to reduced fat absorption in the intestine, presenting a potential therapeutic avenue for managing obesity and related metabolic disorders .

Therapeutic Potential

The biological implications of inhibiting MGAT include:

  • Weight Management : By reducing fat absorption, this compound may aid in weight control and the treatment of obesity-related conditions.
  • Metabolic Disorders : The inhibition of MGAT could potentially benefit individuals with type 2 diabetes and dyslipidemia by improving lipid profiles .

Case Studies

  • Obesity Research : A study conducted on animal models demonstrated that administration of pyrimidine derivatives similar to this compound resulted in significant weight loss compared to control groups. The mechanism was attributed to decreased intestinal fat absorption .
  • Diabetes Management : Another investigation highlighted the compound's role in improving glycemic control in diabetic mice, suggesting its applicability in managing insulin resistance .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
MGAT InhibitionReduces triglyceride synthesis
Weight LossDecreased fat absorption
Improved Glycemic ControlEnhanced insulin sensitivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.